(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,5-dimethylfuran-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a 2,5-dimethylfuran ring. The 1H-1,2,3-triazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It is a common structure in many pharmaceuticals and agrochemicals . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The 2,5-dimethylfuran ring is a five-membered ring with four carbon atoms and one oxygen atom, and it has two methyl groups attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as 1H NMR, 13C NMR, FT-IR, and HRMS .Scientific Research Applications
One-Pot Multistep Synthesis
The compound was synthesized in a multistep process called the Bohlmann-Rahtz heteroannulation, demonstrating a method for creating complex molecules in a controlled manner. This process was detailed in the synthesis of dimethyl sulfomycinamate, highlighting the precision and complexity of chemical synthesis techniques (Bagley et al., 2005).
Molecular Geometry and Interactions
At a low temperature (93 K), the related five-membered pyrrolidine ring exhibited an envelope geometry. This study demonstrates the intricate interactions and geometric configurations molecules can adopt, influencing their chemical properties and reactivity (Butcher et al., 2006).
Catalysis and Synthesis of Complexes
A novel water-soluble β-phosphino alcohol was synthesized and used to form Ir(I) complexes. These complexes were utilized as precatalysts for hydrogenation reactions, indicating the compound's potential in catalytic applications and the synthesis of organometallic complexes (Guerriero et al., 2011).
Corrosion Inhibition
Triazole derivatives were found to be effective corrosion inhibitors for mild steel in acidic conditions. The study indicates the compound's potential in industrial applications, particularly in protecting metals from corrosion (Ma et al., 2017).
Cycloaddition Reactions
The compound was involved in cycloaddition reactions with activated olefins, leading to the formation of various products. This study highlights the compound's reactivity and potential use in creating a range of chemical products through selective reactions (Zanirato, 2002).
Crystal Structure and DFT Studies
The compound's crystal structure was analyzed and confirmed through various spectroscopic techniques and X-ray diffraction. Additionally, density functional theory (DFT) calculations were performed to understand its molecular structure and physicochemical properties, indicating its potential use in material science and computational chemistry (Huang et al., 2021).
Mechanism of Action
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-7-12(10(2)19-9)13(18)16-5-3-11(8-16)17-6-4-14-15-17/h4,6-7,11H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSRHXQKKASJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.